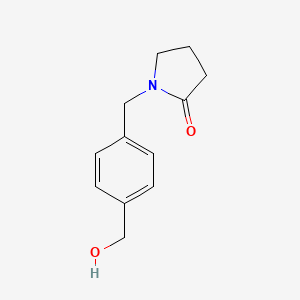
1-(4-(Hydroxymethyl)benzyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethyl)phenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . For instance, salicylaldehyde, pyrrolidine, and 4-(hydroxymethyl)phenylboronic acid can be reacted in 1,4-dioxane under reflux conditions for 24 hours in a nitrogen atmosphere . The resultant solution is then diluted with water and extracted with ethyl acetate, followed by drying over sodium sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s mild conditions and scalability make it a promising candidate for industrial synthesis .
化学反应分析
Types of Reactions: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: The major product would be 1-{[4-(Carboxyphenyl)methyl]pyrrolidin-2-one.
Reduction: The major product would be 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-ol.
Substitution: The products would vary depending on the nucleophile used.
科学研究应用
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one has several applications in scientific research:
作用机制
The mechanism of action of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidin-2-one ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Pyrrolidin-2-one: A simpler analog without the hydroxymethylphenylmethyl group.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different chemical properties.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .
属性
CAS 编号 |
1567007-42-4 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC 名称 |
1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-3-10(4-6-11)8-13-7-1-2-12(13)15/h3-6,14H,1-2,7-9H2 |
InChI 键 |
UJFLOGKNXJHMIM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















